3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one
Description
3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one is a β-ketone derivative featuring a propan-1-one backbone substituted with a sulfanyl group (attached to a 4-chlorophenyl ring), a 2-fluorophenyl group, and a terminal phenyl ring.
Properties
CAS No. |
919795-00-9 |
|---|---|
Molecular Formula |
C21H16ClFOS |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-3-(2-fluorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H16ClFOS/c22-16-10-12-17(13-11-16)25-21(18-8-4-5-9-19(18)23)14-20(24)15-6-2-1-3-7-15/h1-13,21H,14H2 |
InChI Key |
NAIFMPZISUPNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2F)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenethiol with 2-fluorobenzaldehyde in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The target compound’s unique combination of a 4-chlorophenylsulfanyl group and 2-fluorophenyl substituent distinguishes it from related β-ketones. Key comparisons include:
Sulfanyl vs. Amino Groups
- Elemental analysis data (C: 67.96%, H: 4.70%, N: 3.68%) indicate lower carbon content compared to sulfanyl analogs due to nitrogen inclusion .
- Target Compound: The sulfanyl group (–S–) is less polar than an amino group (–NH–), likely reducing water solubility but increasing lipophilicity, which could improve membrane permeability in biological systems .
Halogen Substituent Variations
- 3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c, Table 2 in ): The nitro group (–NO₂) is strongly electron-withdrawing, which may stabilize the ketone via resonance effects. This contrasts with the 2-fluorophenyl group in the target compound, where fluorine’s electronegativity induces moderate electron withdrawal without resonance stabilization .
- 3-(4-Fluorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one (3c in ): A 4-fluorophenyl substituent (vs. 2-fluorophenyl in the target compound) alters steric and electronic effects.
Sulfur-Containing Analogues
- 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone (): Dual sulfanyl groups increase molecular weight and hydrophobicity. The methoxy group (–OCH₃) introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
- 1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone (): The pentafluorophenyl group creates extreme electron deficiency, likely reducing stability under basic conditions compared to the target compound’s mono-fluorinated analog .
Spectroscopic and Crystallographic Comparisons
Infrared Spectroscopy
- Carbonyl Stretching (C=O): Target Compound: Expected C=O absorption near 1,690–1,700 cm⁻¹, similar to 3-(4-chlorophenyl)-1-phenylpropan-1-one (IR: 1,696 cm⁻¹) . 3-(4-Nitrophenyl)amino Derivative (4c): C=O peak at 1,696 cm⁻¹, indicating minimal electronic perturbation from the nitro group .
NMR Spectroscopy
- 1H NMR :
- The 2-fluorophenyl group in the target compound would show distinct splitting patterns (e.g., doublets or triplets) due to ortho-fluorine coupling, unlike para-substituted analogs .
- In 3-(4-fluorophenyl)-3-(1H-indol-3-yl)-1-phenylpropan-1-one (3c), aromatic protons resonate at δ 7.04–7.78 ppm, comparable to the target compound’s expected range .
Crystallography
- 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (): Crystallizes in a monoclinic system (space group P21/n) with β = 113.57°, forming centrosymmetric hydrogen-bonded dimers. The target compound’s ortho-fluorine may disrupt similar packing due to steric hindrance .
Data Tables
Table 1: Comparison of Key Structural and Physical Properties
*Calculated based on molecular formula C₂₁H₁₅ClFOS.
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